REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[C:6]([N:13]1C=C[S:15][CH:14]1[NH2:18])([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].[CH3:19][O:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1CC=O.[O:30]1CCCC1>>[C:9]([O:8][C:6](=[O:7])[NH:13][C:14]1[S:15][C:2]([CH:3]([OH:30])[CH2:4][C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=2[O:20][CH3:19])=[CH:1][N:18]=1)([CH3:10])([CH3:11])[CH3:12]
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
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C(=O)(OC(C)(C)C)N1C(SC=C1)N
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)CC=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir at −78° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added at −78° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a temperature of −78° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with a saturated aqueous solution of ammonium chloride (1000 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate (400 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC=1SC(=CN1)C(CC1=C(C=CC=C1)OC)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.08 mol | |
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |